2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-15-7-8-16-14(11-15)9-10-20(17(16)18(21)22)19(23)25-12-13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDCJSVZCSFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Reagents : A β-arylethylamide precursor (e.g., N -(2-phenylethyl)acetamide derivatives) is treated with a Lewis acid (e.g., POCl₃, SnCl₄, or BF₃·OEt₂) under refluxing conditions.
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Mechanism : Two pathways are proposed:
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Regioselectivity : The methoxy group at position 6 is introduced by starting with a 6-hydroxy precursor , which is methylated post-cyclization.
Example Protocol
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Cyclization : A solution of N -(2-(3-hydroxy-4-methoxyphenyl)ethyl)acetamide in POCl₃ is refluxed at 110°C for 6 hours.
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Workup : The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with EtOAc.
Introduction of the Cbz Protecting Group
The Cbz group is introduced to protect the secondary amine during subsequent functionalization. This step typically employs benzyl chloroformate (Cbz-Cl) under Schotten–Baumann conditions.
Acylation Protocol
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Reagents : The dihydroisoquinoline amine is dissolved in THF and treated with Cbz-Cl in the presence of a base (e.g., LiHMDS or NaHCO₃) at −78°C.
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Reaction Time : 2–4 hours.
Critical Note : The order of reagent addition is crucial. Premixing Cbz-Cl with the amine prevents undesired salt formation, as observed in isoquinoline derivatives.
Methoxy Group Installation
The 6-methoxy substituent is introduced via O-methylation of a phenolic precursor. This step is often performed prior to cyclization to avoid side reactions.
Methylation Strategy
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Precursor Synthesis : A 6-hydroxyisoquinoline derivative is prepared via cyclization of a phenolic β-arylethylamide.
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Methylation : The phenol is treated with iodomethane (CH₃I) and a strong base (e.g., NaH) in DMF at 0°C to room temperature.
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Workup : The product is purified via silica gel chromatography.
Carboxylic Acid Functionalization
The 1-carboxylic acid group is introduced through hydrolysis of a pre-installed ester.
Ester Hydrolysis Protocol
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Ester Formation : The dihydroisoquinoline core is functionalized with a methyl ester at position 1 using methyl chloroformate or via Friedel–Crafts acylation.
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Hydrolysis : The ester is treated with LiOH·H₂O in a THF/MeOH/H₂O mixture (3:1:1) at room temperature for 12 hours.
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Acidification : The mixture is acidified with citric acid (10%) and extracted with EtOAc.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: One-Pot Methodology
A modified approach combines cyclization and methylation in a single pot using BF₃·OEt₂ as a dual-purpose Lewis acid and methylation catalyst.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 55–60 | 50–65 |
| Scalability | High | Moderate |
| Safety | Standard | Requires BF₃ handling |
| Key Reference |
Challenges and Optimizations
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Regioselectivity : Ensuring exclusive methylation at position 6 requires careful precursor design.
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Cbz Group Stability : The Cbz-protected intermediate is prone to premature deprotection under acidic conditions; neutral workup is essential.
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Purification : Reverse-phase HPLC is often required for final product isolation .
Chemical Reactions Analysis
Types of Reactions
2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered chemical properties.
Substitution: This reaction can replace one functional group with another, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Applications Overview
The applications of 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be categorized into several key areas:
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Pharmaceutical Development
- This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure may enhance drug efficacy and specificity.
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Biochemical Research
- Utilized in enzyme inhibition studies and receptor binding assays, it aids in understanding complex biological pathways and mechanisms of action.
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Organic Synthesis
- Valuable for creating diverse chemical structures, it allows chemists to explore new compounds with potential therapeutic applications.
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Material Science
- Incorporated into polymer formulations, it improves material properties such as flexibility and thermal stability.
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Natural Product Synthesis
- Used in synthesizing natural product analogs, it assists in discovering new compounds with medicinal properties.
Case Study 1: Neurological Drug Development
In a study focusing on the synthesis of novel isoquinoline derivatives for treating neurological disorders, this compound was identified as a critical precursor. Researchers synthesized several derivatives and evaluated their neuroprotective effects in vitro. The results indicated that specific modifications to the isoquinoline structure significantly enhanced the compounds' efficacy against neurodegenerative diseases.
Case Study 2: Enzyme Inhibition Studies
Another investigation explored the compound's role as an enzyme inhibitor. Researchers tested its inhibitory effects on a series of enzymes involved in metabolic pathways relevant to cancer progression. The findings revealed that this compound exhibited promising inhibitory activity against specific targets, suggesting its potential use in cancer therapeutics.
Mechanism of Action
The mechanism by which 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an allosteric modulator, altering the conformation of a receptor and enhancing or inhibiting its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tetrahydroisoquinoline derivatives allows for systematic comparisons. Below is a detailed analysis of compounds closely related to 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid:
Structural Analogues
Physicochemical and Functional Properties
- Lipophilicity : The chloro-substituted analogue (Cl at position 6) exhibits higher logP values compared to the methoxy variant due to chlorine’s hydrophobic nature .
- Reactivity : Methoxy groups in 2-Cbz-6-methoxy derivatives participate in electrophilic substitutions, whereas hydroxyl groups (e.g., in 6-hydroxy analogues) are prone to oxidation .
- Biological Activity : Cbz-protected compounds are often intermediates in drug discovery, while esterified derivatives (e.g., ethyl carboxylates) show enhanced bioavailability .
Critical Analysis of Research Findings
- Synthetic Efficiency : The Petasis reaction is versatile but may require optimization for sterically hindered substrates (e.g., 6,7-dimethoxy derivatives) .
- Contradictions : While Cbz groups are widely used, suggests Boc protection may offer advantages in acidic environments, reducing side reactions .
- Gaps: Limited data exist on the biological activity of 2-Cbz-6-methoxy derivatives; most studies focus on synthetic routes rather than pharmacological profiling .
Biological Activity
2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound with the molecular formula CHNO and a molecular weight of 341.36 g/mol. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. Its structure features a methoxy group and a benzyloxycarbonyl (Cbz) group, contributing to its unique reactivity and biological properties.
Anticancer Properties
Preliminary studies indicate that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives with specific substitutions have shown varying degrees of cytotoxicity against cancer cell lines. Research has highlighted that carboxylic acid analogs containing fluorine substitutions tend to enhance anticancer activity, suggesting that similar modifications in 2-Cbz derivatives could yield promising results .
The mechanism by which isoquinoline derivatives exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. Isoquinolines are known to affect tubulin dynamics, akin to established chemotherapeutics like taxanes. This suggests that 2-Cbz-6-methoxy may also interact with microtubules, thereby inhibiting cancer cell proliferation and inducing apoptosis .
Neuroprotective Effects
In addition to anticancer properties, isoquinoline derivatives have been investigated for neuroprotective effects. The presence of the methoxy group in 2-Cbz-6-methoxy has been associated with enhanced bioactivity in models of neurodegenerative diseases. Compounds exhibiting such properties can potentially modulate neurotransmitter systems or exert antioxidant effects, which are crucial in protecting neuronal cells from oxidative stress .
Antimicrobial Activity
Some studies have suggested that isoquinoline derivatives possess antimicrobial properties. The structural features of 2-Cbz-6-methoxy may contribute to its ability to inhibit bacterial growth or disrupt microbial cell membranes. This aspect warrants further investigation to explore its potential as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Cyclization Reactions : Utilizing precursors that undergo cyclization under acidic or basic conditions.
- Functional Group Modifications : Employing strategies like alkylation or acylation to introduce the methoxy and Cbz groups.
These synthetic approaches are crucial for producing this compound in sufficient quantities for biological testing.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-Cbz-6-methoxy, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | CHNO | Contains a tert-butoxycarbonyl group |
| 2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | CHFNO | Incorporates a fluorine atom |
| 2-Cbz-6-bromo-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | CHBrNO | Features a bromine atom |
The unique methoxy substitution and Cbz group in 2-Cbz-6-methoxy may confer distinct biological properties compared to these similar compounds .
Case Study: Anticancer Activity Evaluation
A study focused on evaluating the anticancer potential of various isoquinoline derivatives found that those resembling 2-Cbz structures exhibited promising results against several cancer cell lines. The findings suggested that modifications at the methoxy position could significantly impact the efficacy and selectivity of these compounds against tumor cells .
Research Findings on Neuroprotective Effects
Research investigating neuroprotective agents has highlighted the role of isoquinolines in modulating neuroinflammation and oxidative stress pathways. The specific structural attributes of 2-Cbz derivatives may enhance their capability to protect neuronal cells in vitro and in vivo models of neurodegeneration .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the isoquinoline backbone and substituents (e.g., methoxy and Cbz groups). For example, -NMR can resolve signals for aromatic protons (δ 6.5–8.0 ppm) and dihydroisoquinoline protons (δ 2.5–4.0 ppm). Infrared (IR) spectroscopy helps identify carbonyl (C=O) stretches (~1700 cm) and methoxy C-O stretches (~1250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists. Store in a sealed, dry container under inert gas (e.g., nitrogen) to prevent degradation. Ensure access to emergency eyewash stations and showers .
Q. How can purity and stability be assessed for this compound during storage?
- Methodological Answer : Perform regular HPLC or UPLC analyses with UV detection (λ = 254 nm) to monitor purity. Stability studies should include accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. For example, calculate activation energies for key steps like Cbz protection or methoxy group introduction. Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates. Integrate computational predictions with high-throughput screening to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization). Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). For heterogeneous catalysis, consider fixed-bed reactors with immobilized catalysts. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .
Q. How should researchers address contradictions in reported yields or selectivity across studies?
- Methodological Answer : Conduct systematic reproducibility studies by varying parameters (e.g., solvent, temperature, catalyst). Use statistical tools like Design of Experiments (DoE) to identify confounding variables. Cross-validate results with alternative analytical methods (e.g., GC-MS vs. HPLC). Leverage meta-analysis frameworks to reconcile discrepancies in literature data .
Q. What strategies are effective for resolving overlapping signals in NMR spectra of complex derivatives?
- Methodological Answer : Apply 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign overlapping proton and carbon signals. Use deuterated solvents (e.g., DMSO-d) to minimize interference. For unresolved peaks, variable-temperature NMR or chemical shift prediction software (e.g., ACD/Labs) can aid interpretation .
Methodological Tools and Frameworks
- Data Management : Implement encrypted electronic lab notebooks (ELNs) for secure data storage. Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to analyze spectral datasets and reaction outcomes .
- Experimental Design : Adopt ICReDD’s feedback loop, where computational predictions guide experimental iterations, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
